molecular formula C6H4N4 B1209538 2-aminoprop-1-ene-1,1,3-tricarbonitrile CAS No. 868-54-2

2-aminoprop-1-ene-1,1,3-tricarbonitrile

Cat. No.: B1209538
CAS No.: 868-54-2
M. Wt: 132.12 g/mol
InChI Key: BNHGNFYPZNDLAF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action:

We know that it is a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . Its versatility makes it an attractive candidate for various synthetic pathways.

Biochemical Pathways:

2-Amino-1-propene-1,1,3-tricarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo condensation reactions with aromatic nitroso compounds, leading to the formation of useful coloring agents. Additionally, it reacts with 1,3-dithiole-derived polyenals, forming push–pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .

Pharmacokinetics:

Unfortunately, detailed information on the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is scarce. Its solubility in ethanol and water upon heating suggests reasonable bioavailability .

Result of Action:

The molecular and cellular effects of 2-Amino-1-propene-1,1,3-tricarbonitrile depend on the specific reactions it undergoes. For example, its stimulation of choline acetyltransferase activity in animals suggests potential therapeutic effects on cholinergic disorders .

Biochemical Analysis

Biochemical Properties

2-Amino-1-propene-1,1,3-tricarbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of its notable interactions is with choline acetyltransferase, an enzyme responsible for the synthesis of acetylcholine. This interaction leads to increased acetylcholine production, which is essential for neurotransmission . Additionally, 2-Amino-1-propene-1,1,3-tricarbonitrile has been shown to stimulate RNA synthesis in various tissues, indicating its broad impact on cellular functions .

Cellular Effects

The effects of 2-Amino-1-propene-1,1,3-tricarbonitrile on cells are multifaceted. It has been observed to enhance nerve growth and tissue regeneration in both isolated tissues and in vivo models . This compound influences cell signaling pathways by increasing acetylcholine levels, which in turn affects gene expression and cellular metabolism. The stimulation of choline acetyltransferase activity by 2-Amino-1-propene-1,1,3-tricarbonitrile is a key factor in these cellular processes .

Molecular Mechanism

At the molecular level, 2-Amino-1-propene-1,1,3-tricarbonitrile exerts its effects through several mechanisms. It binds to choline acetyltransferase, enhancing its activity and leading to increased acetylcholine production . This increase in acetylcholine subsequently stimulates RNA synthesis in various tissues, promoting cellular growth and regeneration . The compound’s structure, which includes three cyano groups and an amine, contributes to its high reactivity and ability to interact with multiple biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-1-propene-1,1,3-tricarbonitrile have been studied over various time periods. The compound is relatively stable under standard conditions, but its activity can degrade over time if not stored properly . Long-term studies have shown that continuous exposure to 2-Amino-1-propene-1,1,3-tricarbonitrile can lead to sustained increases in acetylcholine levels and enhanced cellular functions .

Dosage Effects in Animal Models

The effects of 2-Amino-1-propene-1,1,3-tricarbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and reduce amnesia induced by electroconvulsive shock . At higher doses, it can exhibit toxic effects, including anti-thyroid hormone activity, which can negatively impact learning abilities in offspring when administered to pregnant animals .

Metabolic Pathways

2-Amino-1-propene-1,1,3-tricarbonitrile is involved in several metabolic pathways. It acts as a key intermediate in the synthesis of heterocyclic compounds and undergoes various reactions, such as cycloaddition and condensation . The compound’s interactions with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

Within cells and tissues, 2-Amino-1-propene-1,1,3-tricarbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. The compound’s distribution is crucial for its role in enhancing nerve growth and tissue regeneration .

Subcellular Localization

The subcellular localization of 2-Amino-1-propene-1,1,3-tricarbonitrile is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with key biomolecules and enzymes, thereby influencing cellular processes and promoting regeneration .

Chemical Reactions Analysis

Comparison with Similar Compounds

2-aminoprop-1-ene-1,1,3-tricarbonitrile is unique due to its ability to stimulate choline acetyltransferase activity and mimic nerve growth factor . Similar compounds include:

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

2-aminoprop-1-ene-1,1,3-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHGNFYPZNDLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235813
Record name 2-Amino-1,1,3-tricyanopropene
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-54-2
Record name 2-Amino-1-propene-1,1,3-tricarbonitrile
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Record name 2-Amino-1,1,3-tricyanopropene
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Record name Malononitrile dimer
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Record name 2-Amino-1,1,3-tricyanopropene
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Record name 3-aminoprop-1-ene-1,1,3-tricarbonitrile
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Record name 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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